molecular formula C14H20N2O4S B5118264 N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide

Cat. No.: B5118264
M. Wt: 312.39 g/mol
InChI Key: LXFYEKIMUXUTJL-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide is an organic compound that features a sulfonamide group, a pyrrolidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-5-nitrophenyl sulfone and pyrrolidine. The nitro group is reduced to an amine, which then undergoes sulfonylation with a suitable sulfonyl chloride. The final step involves amidation with propanoic acid or its derivatives under appropriate conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed:

    Oxidation: Formation of N-(2-hydroxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide.

    Reduction: Formation of N-(2-methoxy-5-pyrrolidin-1-ylsulfinylphenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrrolidine ring may enhance binding affinity and specificity to the target enzyme. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • N-(pyridin-2-yl)amides

Comparison: N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide is unique due to its combination of a methoxy group, pyrrolidine ring, and sulfonamide group. This combination provides distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the pyrrolidine ring can enhance binding affinity to biological targets .

Properties

IUPAC Name

N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-14(17)15-12-10-11(6-7-13(12)20-2)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFYEKIMUXUTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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